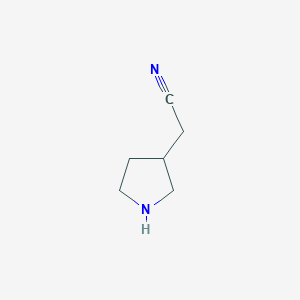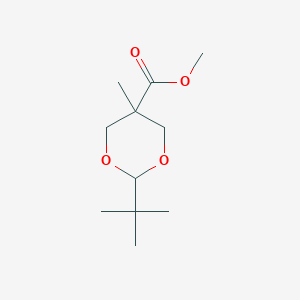
epi-Sancycline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
epi-Sancycline Hydrochloride: is a semi-synthetic antibiotic related to the tetracycline class of antibiotics. It is the 4-epimer of Sancycline and has a molecular formula of C21H23ClN2O7 with a molecular weight of 450.87 . Tetracyclines are known for their broad-spectrum antibacterial activity and are used to treat various bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of epi-Sancycline Hydrochloride involves the epimerization of Sancycline. One method includes subjecting Sancycline to a reaction in a mixed solvent of alcohol and acid in a hydrogen environment under the action of a catalyst . The alcohol can range from C1 to C6, and the acid can be sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, or phosphoric acid .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, fewer by-products, and easier post-treatment. The process is designed to be cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions: epi-Sancycline Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typical for tetracycline antibiotics .
Common Reagents and Conditions:
Oxidation: Jones oxidation is commonly used, involving chromium trioxide and sulfuric acid in acetone.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reactions with Grignard reagents to introduce alkyl groups.
Major Products: The major products formed from these reactions include modified tetracycline derivatives with altered antibacterial properties .
科学的研究の応用
Chemistry: epi-Sancycline Hydrochloride is used in the synthesis of novel tetracycline derivatives. Its unique structure allows for the exploration of new chemical modifications .
Biology: In biological research, this compound is used to study protein synthesis inhibition in bacteria. It serves as a model compound to understand the mechanism of action of tetracycline antibiotics .
Medicine: this compound has potential therapeutic applications in treating bacterial infections resistant to other tetracyclines. Its broad-spectrum activity makes it a valuable antibiotic in clinical settings .
Industry: In the pharmaceutical industry, this compound is used to develop new antibiotics with improved efficacy and reduced resistance .
作用機序
epi-Sancycline Hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial protein synthesis .
類似化合物との比較
Tetracycline: The parent compound with a similar mechanism of action but different pharmacokinetics.
Doxycycline: A second-generation tetracycline with improved oral bioavailability and longer half-life.
Minocycline: Known for its enhanced activity against resistant bacteria.
Tigecycline: A third-generation tetracycline with a broader spectrum of activity.
Uniqueness: epi-Sancycline Hydrochloride is unique due to its epimeric structure, which provides distinct pharmacological properties compared to other tetracyclines. Its ability to overcome certain bacterial resistance mechanisms makes it a valuable addition to the tetracycline family .
特性
分子式 |
C21H23ClN2O7 |
|---|---|
分子量 |
450.9 g/mol |
IUPAC名 |
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H |
InChIキー |
CIJFGLCHAOVWRZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


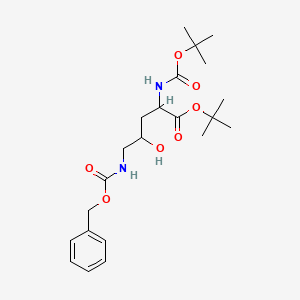
![5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)

![Benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12287596.png)
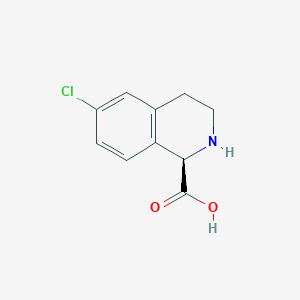


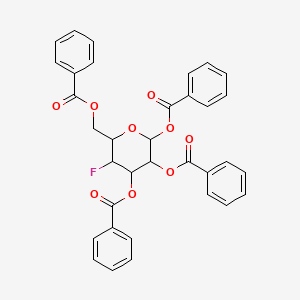
![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)
